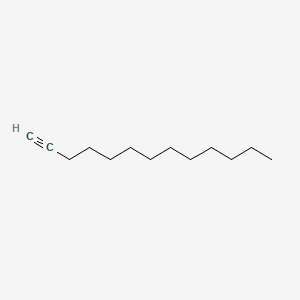

1-Tridecyne

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tridec-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24/c1-3-5-7-9-11-13-12-10-8-6-4-2/h1H,4-13H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZEDKDBFUBPZNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0067185 | |

| Record name | 1-Tridecyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26186-02-7 | |

| Record name | 1-Tridecyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26186-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Tridecyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026186027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Tridecyne | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Tridecyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tridec-1-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.177 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Tridecyne: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tridecyne is a terminal alkyne, a class of organic molecules characterized by a carbon-carbon triple bond at the end of the carbon chain. This functional group imparts unique reactivity to the molecule, making it a valuable building block in organic synthesis. For drug development professionals, terminal alkynes like this compound are of particular interest due to their utility in forming stable carbon-carbon bonds and their participation in highly reliable reactions such as the Sonogashira coupling and azide-alkyne cycloadditions, often referred to as "click chemistry." This guide provides a comprehensive overview of this compound, from its fundamental properties to its practical applications in the synthesis of complex molecules relevant to the pharmaceutical industry.

Physicochemical and Spectroscopic Properties of this compound

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective use in the laboratory. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 26186-02-7 | [1][2] |

| Molecular Formula | C₁₃H₂₄ | [1][2] |

| Molecular Weight | 180.33 g/mol | , [3][4] |

| Appearance | Colorless liquid | |

| Boiling Point | 234.2 °C at 760 mmHg | |

| Density | 0.781 g/mL at 25 °C | |

| Solubility | Insoluble in water; Soluble in organic solvents |

Spectroscopic data is crucial for the identification and characterization of this compound. The key spectral features are:

-

¹H NMR: A characteristic triplet at approximately 1.8-2.0 ppm corresponding to the acetylenic proton.

-

¹³C NMR: The sp-hybridized carbons of the alkyne typically appear in the range of 68-90 ppm.

-

IR Spectroscopy: A sharp, weak absorption band around 3300 cm⁻¹ for the ≡C-H stretch and a band in the region of 2100-2260 cm⁻¹ for the C≡C triple bond stretch.[5]

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 180.[1][6]

Synthesis of this compound: Alkylation of Acetylide

A common and reliable method for the synthesis of terminal alkynes such as this compound is the alkylation of acetylene. This method involves the deprotonation of acetylene with a strong base to form an acetylide anion, which then acts as a nucleophile to displace a halide from a primary alkyl halide.

Caption: Synthetic pathway for this compound via alkylation of acetylene.

Step-by-Step Experimental Protocol:

-

Preparation of Sodium Acetylide: In a three-necked flask equipped with a dry ice condenser, mechanical stirrer, and a gas inlet, liquid ammonia is condensed. A catalytic amount of ferric nitrate is added, followed by the portion-wise addition of sodium metal until a persistent blue color is observed. Acetylene gas is then bubbled through the solution until the blue color disappears, indicating the formation of sodium acetylide.

-

Alkylation: To the freshly prepared sodium acetylide suspension in liquid ammonia, 1-bromoundecane is added dropwise. The reaction mixture is stirred for several hours to allow for the complete alkylation.

-

Work-up: The reaction is quenched by the careful addition of ammonium chloride. The ammonia is allowed to evaporate, and the residue is partitioned between water and an organic solvent (e.g., diethyl ether). The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield crude this compound.

-

Purification: The crude product is purified by vacuum distillation to obtain pure this compound.

Causality and Self-Validation: The use of a strong base like sodium amide in liquid ammonia is crucial for the complete deprotonation of acetylene to form the highly nucleophilic acetylide anion.[3] The choice of a primary alkyl halide like 1-bromoundecane is critical to ensure an Sₙ2 reaction pathway and avoid elimination, which would be a significant side reaction with secondary or tertiary halides.[3] The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the consumption of the starting materials. The final product's identity and purity should be confirmed by spectroscopic methods (NMR, IR, MS), which serve as a self-validating system for the success of the synthesis.

Key Applications in Drug Development

The terminal alkyne functionality in this compound is a versatile handle for a variety of chemical transformations that are highly valued in drug discovery and development.

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][4][7] This reaction is catalyzed by palladium and copper complexes and is widely used to construct complex molecular architectures found in many pharmaceuticals.[3]

Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using this compound.

Significance in Drug Development: The triazole ring formed in the click reaction is a bioisostere for an amide bond and is metabolically stable. This allows for the linkage of different molecular fragments, such as a targeting moiety and a cytotoxic payload in an antibody-drug conjugate (ADC), or for the rapid synthesis of diverse compound libraries for high-throughput screening. [2]

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions. It is important to avoid contact with skin and eyes and to work in a well-ventilated area. Store in a tightly closed container in a cool, dry place away from heat, sparks, and open flames. Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this chemical.

Conclusion

This compound, with its terminal alkyne functionality, is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and development. Its participation in robust and reliable reactions like the Sonogashira coupling and click chemistry allows for the efficient construction of complex molecular architectures and diverse compound libraries. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists aiming to leverage its potential in the development of new therapeutics.

References

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). This compound. Comptox Chemicals Dashboard. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 26186-02-7). Retrieved from [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Tridecene, 99%. Retrieved from [Link]

-

ResearchGate. (2025, October 11). Recent Advances in Terminal Alkyne‐Involved Alkynylation and Alkynylation‐Triggered Tandem Reactions. Retrieved from [Link]

-

Royal Society of Chemistry. (2024, January 2). Recent advances in the application of alkynes in multicomponent reactions. Retrieved from [Link]

-

SciSpace. (2008, May 29). Click Chemistry, A Powerful Tool for Pharmaceutical Sciences. Retrieved from [Link]

-

Chem Service. (2015, September 28). SAFETY DATA SHEET - 1-Tridecene. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Tridecene. NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

Dovepress. (2015, March 12). The application of click chemistry in the synthesis of agents with anticancer activity. Retrieved from [Link]

-

Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

-

Roeder Research Lab. (n.d.). The growing applications of click chemistry. Retrieved from [Link]

-

A Recent Concept of Importance: Click Chemistry. (n.d.). Retrieved from [Link]

-

PMC. (n.d.). Spectroscopic dataset of Hedione's derivatives gathered during process development. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

PubMed. (2024, February 14). Synthesis of Tridecacene by Multistep Single-Molecule Manipulation. Retrieved from [Link]

-

PMC. (2024, January 12). Synthesis of Tridecacene by Multistep Single-Molecule Manipulation. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 26186-02-7). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound | C13H24 | CID 117754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,1-polymerization of acetylene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. benchchem.com [benchchem.com]

Discovery and first synthesis of 1-Tridecyne

An In-depth Technical Guide on the Discovery and First Synthesis of 1-Tridecyne

Abstract

This compound (CAS No. 26186-02-7) is a terminal alkyne that serves as a crucial building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to materials science and drug discovery.[1][2][3] Its utility stems from the high reactivity of the terminal carbon-carbon triple bond, which allows for a variety of coupling and functionalization reactions. This guide provides a detailed examination of the historical context of its discovery and a comprehensive, practical protocol for its first definitive synthesis via the alkylation of an acetylide anion. The narrative emphasizes the mechanistic rationale behind the chosen synthetic strategy and experimental conditions, aiming to provide researchers and drug development professionals with a foundational understanding of this versatile chemical intermediate.

Part 1: Discovery and Foundational Context

The "discovery" of this compound was not a singular event but rather an outcome of the systematic exploration of alkyne chemistry throughout the 19th and 20th centuries. Following the initial preparation of acetylene, chemists sought to develop general methods for creating longer-chain alkynes.[4] Two primary strategies emerged as foundational pillars for alkyne synthesis:

-

Dehydrohalogenation: This elimination reaction involves treating a dihaloalkane with a strong base to form a triple bond.[5][6][7] Typically, two successive E2 eliminations from a vicinal (halogens on adjacent carbons) or geminal (halogens on the same carbon) dihalide yield the alkyne.[5][6][7][8] A very strong base, such as sodium amide (NaNH₂), is often required, especially for the second elimination step to form the triple bond.[6][9][10]

-

Alkylation of Acetylides: This method builds longer alkynes from simpler ones. The relatively high acidity of the terminal C-H bond in acetylene (pKa ≈ 25) allows for its deprotonation by a strong base like NaNH₂ to form a highly nucleophilic acetylide anion.[11][12] This anion can then react with a primary alkyl halide in an Sₙ2 reaction to form a new carbon-carbon bond, effectively extending the chain.[13][14]

The alkylation of acetylide anions proved to be a more direct and controlled method for synthesizing specific long-chain terminal alkynes like this compound, and it represents the most logical and historically significant "first synthesis" approach.

Part 2: The First Definitive Synthesis of this compound

The premier synthesis of this compound is achieved through the Sₙ2 alkylation of sodium acetylide with a suitable 11-carbon alkyl halide, such as 1-bromoundecane. This method is highly efficient and provides excellent control over the final product structure.

Causality and Experimental Design

The choice of reagents and conditions is dictated by the underlying reaction mechanism and potential side reactions.

-

Base and Solvent System: Sodium amide (NaNH₂) in liquid ammonia (NH₃) is the classic and ideal system.

-

Expertise: NaNH₂ is a powerful base, more than sufficient to completely deprotonate acetylene, forming the sodium acetylide salt.

-

Trustworthiness: Liquid ammonia is an excellent solvent for this reaction as it readily dissolves sodium amide and stabilizes the resulting acetylide anion. Its very low boiling point (-33 °C) simplifies its removal during the workup phase. The entire system must be rigorously anhydrous, as any water would instantly protonate the acetylide anion, quenching its nucleophilicity.

-

-

Alkylating Agent: A primary (1°) alkyl halide is mandatory.

-

Expertise: Acetylide anions are not only strong nucleophiles but also strong bases. With secondary (2°) or tertiary (3°) alkyl halides, the basic character dominates, leading to E2 elimination as the major competing pathway, which would produce undesired alkenes instead of the target alkyne.[14] 1-Bromoundecane is an excellent choice as a primary substrate.

-

Detailed Experimental Protocol

This protocol describes a self-validating system for the synthesis of this compound.

1. Materials and Setup:

-

A three-necked, round-bottom flask, oven-dried and assembled hot under a stream of dry nitrogen.

-

Equip the flask with a mechanical stirrer, a gas inlet adapter, and a dry ice/acetone condenser.

-

Reagents: Sodium amide (NaNH₂), liquid ammonia (condensed from a cylinder), purified acetylene gas, 1-bromoundecane, anhydrous diethyl ether, and saturated aqueous ammonium chloride (NH₄Cl) for quenching.

2. Step-by-Step Methodology:

-

Preparation of Sodium Acetylide: Charge the reaction flask with ~250 mL of liquid ammonia. Carefully add 0.25 mol of sodium amide in portions. Bubble dry acetylene gas through the stirred solution. The reaction is complete when the initial vigorous bubbling subsides and a greyish-white precipitate of sodium acetylide forms.

-

Alkylation: Replace the gas inlet with a pressure-equalizing dropping funnel. Add a solution of 0.23 mol of 1-bromoundecane in 50 mL of anhydrous diethyl ether dropwise to the acetylide suspension over 1 hour. Maintain gentle stirring.

-

Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 3-4 hours as the ammonia slowly evaporates through the condenser.

-

Workup: Once the ammonia has evaporated, cautiously add 100 mL of diethyl ether to the residue. Slowly add 100 mL of saturated aqueous NH₄Cl to quench any unreacted sodium amide.

-

Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether.

-

Purification: Combine all organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter and remove the solvent by rotary evaporation. The crude product is purified by vacuum distillation to yield pure this compound.

Quantitative Data Summary

| Compound | Formula | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume | Role |

| Sodium Amide | NaNH₂ | 39.01 | 0.25 | 9.75 g | Base |

| 1-Bromoundecane | C₁₁H₂₃Br | 235.20 | 0.23 | 54.1 g | Electrophile |

| This compound | C₁₃H₂₄ | 180.33 | ~0.19 (85% yield) | ~34.3 g | Product |

Visualization of Mechanism and Workflow

The synthesis is best understood by visualizing both the chemical transformation and the experimental process.

Caption: Sₙ2 reaction mechanism for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

- JoVE. (2025).

- Chemistry Steps. Alkyl Halides to Alkynes.

- OpenOChem Learn.

- Organic Chemistry. (2021). Dehydrohalogenation in Organic Chemistry | E2 Mechanism & Alkyne Synthesis Explained.

- Chad's Prep. (2020). Synthesis of Alkynes | Organic Chemistry.

- Benchchem. An In-depth Technical Guide to the Discovery and Synthesis of Alkyne Compounds.

- Organic Chemistry Portal. Terminal alkyne synthesis by C-C coupling.

- Chemistry LibreTexts. (2021).

- U.S. Environmental Protection Agency. This compound - Substance Details.

- Cheméo. Chemical Properties of this compound (CAS 26186-02-7).

- Chemistry LibreTexts. (2024).

- Longdom Publishing. Short Notes on Synthesis using Alkynes.

- Khan Academy. Synthesis using alkynes.

- ResearchG

- Chemistry LibreTexts. (2024).

- PubChem. This compound.

- NIST. This compound.

- CAS Common Chemistry. This compound.

- Chemistry LibreTexts. (2024).

Sources

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. This compound | C13H24 | CID 117754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. Video: Preparation of Alkynes: Dehydrohalogenation [jove.com]

- 6. Alkyl Halides to Alkynes - Chemistry Steps [chemistrysteps.com]

- 7. Preparation of Alkynes | OpenOChem Learn [learn.openochem.org]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Khan Academy [khanacademy.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

1-Tridecyne: A Versatile Long-Chain Terminal Alkyne for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 1-Tridecyne

In the landscape of modern organic synthesis, the terminal alkyne functional group has emerged as a cornerstone for the construction of complex molecular architectures.[1] Its linear geometry and high reactivity make it a versatile handle for a multitude of chemical transformations. Among the diverse family of terminal alkynes, this compound (C₁₃H₂₄) stands out as a particularly valuable building block. Its long, lipophilic undecyl chain coupled with the reactive terminal alkyne makes it an ideal synthon for the synthesis of a wide range of high-value molecules, including natural products, bioactive lipids, and advanced materials. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its application in key synthetic transformations, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Safety Profile of this compound

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₄ | [2] |

| Molecular Weight | 180.33 g/mol | [2] |

| CAS Number | 26186-02-7 | [2] |

| Appearance | Colorless liquid | General Knowledge |

| Boiling Point | 234 °C (453 °F; 507 K) | General Knowledge |

| Melting Point | -14 °C (7 °F; 259 K) | General Knowledge |

| Density | 0.783 g/mL | General Knowledge |

| Solubility | Insoluble in water; soluble in common organic solvents | General Knowledge |

Safety and Handling:

This compound is a flammable liquid and should be handled with appropriate care in a well-ventilated fume hood, away from ignition sources. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Synthesis of this compound: A Practical Laboratory Protocol

The Corey-Fuchs reaction is a robust and widely used method for the one-carbon homologation of aldehydes to terminal alkynes, making it an excellent choice for the synthesis of this compound from the readily available 1-dodecanal.[1]

Experimental Protocol: Corey-Fuchs Synthesis of this compound

This two-step protocol involves the initial formation of a dibromo-olefin from 1-dodecanal, followed by treatment with a strong base to afford the terminal alkyne.

Step 1: Synthesis of 1,1-Dibromo-1-tridecene

-

To a stirred solution of triphenylphosphine (2.0 eq.) in anhydrous dichloromethane at 0 °C, add carbon tetrabromide (2.0 eq.) portion-wise.

-

Stir the resulting dark red mixture at 0 °C for 30 minutes.

-

Add a solution of 1-dodecanal (1.0 eq.) in dichloromethane dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the aldehyde is consumed.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with hexanes) to yield 1,1-dibromo-1-tridecene.

Step 2: Synthesis of this compound

-

Dissolve the 1,1-dibromo-1-tridecene (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C.

-

Slowly add n-butyllithium (2.2 eq., typically 2.5 M in hexanes) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding water at 0 °C.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography on silica gel (eluting with hexanes) to afford pure this compound.

Caption: Corey-Fuchs synthesis of this compound from 1-dodecanal.

Core Reactivity and Applications of this compound in Synthesis

The synthetic utility of this compound stems from the reactivity of its terminal alkyne, which can participate in a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Sonogashira Coupling: Forging sp-sp² Carbon-Carbon Bonds

The Sonogashira coupling is a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.[3] This reaction is exceptionally valuable for the synthesis of conjugated enynes and arylalkynes, which are common motifs in pharmaceuticals and natural products.[3]

-

To a flame-dried Schlenk flask, add Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), and the aryl halide (e.g., iodobenzene, 1.0 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous triethylamine as the solvent and base.

-

Add this compound (1.2 eq.) via syringe and stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalysts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired 1-phenyl-1-tridecyne.

Caption: Sonogashira coupling of this compound with iodobenzene.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Archetypal "Click" Reaction

The CuAAC reaction is the cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[4] This reaction involves the 1,3-dipolar cycloaddition of a terminal alkyne with an azide to form a stable 1,4-disubstituted-1,2,3-triazole ring.[4] The resulting triazole linker is a common feature in many bioactive molecules and bioconjugates.

-

In a vial, dissolve this compound (1.0 eq.) and benzyl azide (1.0 eq.) in a 1:1 mixture of t-butanol and water.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (10 mol%) in water.

-

To the solution of the alkyne and azide, add a solution of copper(II) sulfate pentahydrate (5 mol%) in water, followed by the sodium ascorbate solution.

-

Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired 1-benzyl-4-undecyl-1H-1,2,3-triazole.[5][6]

Caption: CuAAC "click" reaction of this compound with benzyl azide.

Hydroboration-Oxidation: Anti-Markovnikov Addition to the Alkyne

Hydroboration-oxidation of terminal alkynes provides a powerful method for the synthesis of aldehydes in an anti-Markovnikov fashion.[7] The use of a sterically hindered borane, such as disiamylborane or 9-BBN, is crucial to prevent double addition across the triple bond.[8]

-

Hydroboration: this compound is reacted with a sterically hindered borane (e.g., 9-BBN) in an ethereal solvent like THF. The boron atom adds to the terminal carbon, and the hydrogen adds to the internal carbon of the alkyne.

-

Oxidation: The resulting vinylborane intermediate is then oxidized in situ with hydrogen peroxide and a base (e.g., sodium hydroxide). This replaces the boron atom with a hydroxyl group, forming an enol.

-

Tautomerization: The enol intermediate rapidly tautomerizes to the more stable aldehyde, yielding tridecanal.

Caption: Hydroboration-oxidation of this compound to tridecanal.

Enyne Metathesis: Accessing Conjugated Dienes

Enyne metathesis is a powerful ruthenium-catalyzed reaction that forms a new carbon-carbon double bond between an alkene and an alkyne, resulting in the formation of a 1,3-diene.[9] Cross-metathesis of this compound with ethylene, for example, would yield 1,3-tetradecadiene, a useful conjugated system for further transformations such as Diels-Alder reactions. The use of an atmosphere of ethylene can significantly improve the efficiency of the reaction with terminal alkynes.[10]

-

Catalyst Activation: A ruthenium catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst, is activated.

-

Metathesis: The catalyst facilitates the cleavage and reformation of the carbon-carbon double and triple bonds of ethylene and this compound, respectively.

-

Product Formation: A molecule of 1,3-tetradecadiene is formed, with the release of a volatile byproduct.

Caption: Enyne cross-metathesis of this compound with ethylene.

Applications of this compound in the Synthesis of Bioactive Molecules

The long alkyl chain and reactive alkyne handle of this compound make it an invaluable precursor for the synthesis of various biologically important molecules.

Synthesis of Sphingosine Analogues

Sphingolipids, such as sphingosine, are crucial components of cell membranes and are involved in various signaling pathways.[11] The synthesis of sphingosine analogues is of great interest for the development of inhibitors for enzymes like sphingosine kinases, which are implicated in cancer and inflammatory diseases.[11] this compound can serve as a key starting material for the construction of the long-chain aliphatic tail of these molecules.[12] A general strategy involves the coupling of a protected amino acid derivative with a lithiated alkyne derived from this compound, followed by stereoselective reduction of the alkyne to the corresponding trans-alkene.

Synthesis of Insect Pheromones

Many insect pheromones are long-chain unsaturated alcohols, acetates, or aldehydes.[13] The precise stereochemistry of the double bonds is often critical for their biological activity. This compound is an excellent precursor for the synthesis of these compounds. For example, stereoselective reduction of the triple bond to a cis- or trans-alkene, followed by functional group manipulation, can provide access to a variety of insect pheromones. 1-Tridecene, the corresponding alkene, has been identified as a male-produced sex pheromone in certain beetle species.[14]

Conclusion

This compound is a powerful and versatile building block in organic synthesis, offering a gateway to a diverse range of complex molecules. Its long aliphatic chain and reactive terminal alkyne functionality enable its participation in a host of high-yielding and selective transformations, including Sonogashira couplings, click chemistry, hydroboration, and enyne metathesis. The applications of this compound in the synthesis of bioactive lipids and insect pheromones underscore its significance in drug discovery and chemical ecology. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will empower researchers to effectively harness the synthetic potential of this valuable long-chain terminal alkyne.

References

- Corey, E. J.; Fuchs, P. L. A new synthetic method for the conversion of aldehydes into terminal acetylenes. Tetrahedron Lett.1972, 13 (36), 3769-3772.

- Fürstner, A. Alkyne Metathesis in Organic Synthesis. In Metathesis in Organic Synthesis; Wiley-VCH Verlag GmbH & Co. KGaA, 2008; pp 201-233.

- Polo, E.; Gornati, D.; Schioppa, C.; Peron, E.; Franchini, L.; et al. Synthesis and evaluation of sphingosine analogues as inhibitors of sphingosine kinases. Bioorg. Med. Chem. Lett.2009, 19 (15), 4238-4242.

- Li, X.; Lv, J.; Hu, D.; Abe, I. Biosynthesis of alkyne-containing natural products. RSC Chem. Biol.2021, 2 (1), 166-180.

- Geiselhardt, S. F.; Peschke, K.; Nagel, P. 1-Tridecene--a male-produced sex pheromone of the tenebrionid beetle Parastizopus transgariepinus. J. Chem. Ecol.2008, 34 (7), 886-892.

- Domínguez, E.; de la Torre, M. C. A Cascade Sonogashira Cross-Coupling-Substitution-Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. Eur. J. Org. Chem.2011, 2011 (28), 5542-5553.

- Mori, M. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds. Adv. Synth.

-

Organic Chemistry Portal. Enyne Metathesis. Available from: [Link]

- D'Elia, V.; Dong, J.; Ross, J.; Pelletier, J. C.; D'Accolti, L. ENYNE METATHESIS REACTIONS IN THE SYNTHESIS OF SMALL RING HETEROCYCLES. Curr. Org. Chem.2014, 18 (1), 2-18.

- Mori, M.; Sakakibara, N.; Kinoshita, A. Remarkable Effect of Ethylene Gas in the Intramolecular Enyne Metathesis of Terminal Alkynes. J. Org. Chem.1998, 63 (18), 6082-6083.

- Kysil, A.; Artamonov, O.; Gálik, M.; Gáliková, E.; Csámpai, A.; et al. Flow Chemistry: Sonogashira Coupling. Molecules2015, 20 (6), 10795-10808.

- Díez-González, S.; Marion, N.; Nolan, S. P. N-Heterocyclic Carbene-Containing Copper(I) Complexes in Catalysis. Chem. Rev.2009, 109 (8), 3612-3676.

- Tonogaki, K.; Mori, M. An improved 1,3-diene synthesis from alkyne and ethylene using cross-enyne metathesis. Tetrahedron Lett.2002, 43 (12), 2235-2238.

- Meldal, M.; Tornøe, C. W. Cu-Catalyzed Azide-Alkyne Cycloaddition. Chem. Rev.2008, 108 (8), 2952-3015.

- van der Poel, S.; Ovaa, H. Total synthesis of sphingosine and its analogs. In Methods in Enzymology; Elsevier, 2000; Vol. 312, pp 44-59.

-

Chemistry Steps. Hydroboration-Oxidation of Alkenes. Available from: [Link]

- Zhu, X.; Liu, J.; Zhang, W. De novo biosynthesis of terminal alkyne-labeled natural products.

-

Master Organic Chemistry. Hydroboration-Oxidation of Alkenes. Available from: [Link]

- Bock, V. D.; Hiemstra, H.; van Maarseveen, J. H. CuI-Catalyzed Alkyne-Azide "Click" Cycloadditions from a Mechanistic and Synthetic Perspective. Eur. J. Org. Chem.2006, 2006 (1), 51-68.

- Sharma, A.; Al-Dhfyan, A.; Al-Deyab, S. S.; Al-Kahtani, A. A.; Al-Otaibi, M. S. Design, Synthesis and Analysis of Novel Sphingosine Kinase-1 Inhibitors to Improve Oral Bioavailability. Molecules2016, 21 (2), 198.

- Hein, C. D.; Liu, X.-M.; Wang, D. Click Chemistry, A Powerful Tool for Pharmaceutical Sciences. Pharm. Res.2008, 25 (10), 2216-2230.

-

Chemistry LibreTexts. 11.10: Hydroboration–Oxidation. Available from: [Link]

- Barluenga, J.; Tomás-Gamasa, M.; Aznar, F.; Valdés, C. One-Pot Synthesis of 1,2,3-Triazoles from Aldehydes, Tosylhydrazine, and Terminal Alkynes: A Sequential Ugi-Azide/Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction. Angew. Chem. Int. Ed.2009, 48 (32), 5951-5954.

- Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007, 107 (3), 874-922.

-

chemeurope.com. Hydroboration-oxidation reaction. Available from: [Link]

-

The Organic Chemistry Tutor. Hydroboration Oxidation - YouTube. Available from: [Link]

- Liu, W.; Liu, H.; Wang, X.; Zhou, X.; Liu, H.; et al. Production of 1-Dodecanol, 1-Tetradecanol, and 1,12-Dodecanediol through Whole-Cell Biotransformation in Escherichia coli. Appl. Environ. Microbiol.2018, 84 (5), e02447-17.

- Francke, W.; Schulz, S. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022.

-

Wikipedia. Insect pheromones. Available from: [Link]

- Byun, J.; Bhowmick, R.; Jayaraman, S.; Kulkarni, A.; Ibeanu, G. Synthesis of selective inhibitors of sphingosine kinase 1. MedChemComm2017, 8 (3), 547-552.

- Wang, H.; Wang, S.; Song, G.; Zhao, T.; Li, D.; et al. Direct synthesis of long-chain alcohols from syngas over CoMn catalysts. Green Chem.2019, 21 (14), 3822-3832.

- Li, X.; Lv, J.; Hu, D.; Abe, I. Biosynthesis of alkyne-containing natural products. RSC Chem. Biol.2021, 2 (1), 166-180.

- Wulff, G.; Schmidt, R. R. Synthesis of Sphingosine-1-phosphonate and Homosphingosine-1-phosphonate. Eur. J. Org. Chem.2005, 2005 (14), 2871-2882.

- Butler, W. L.; Jackson, L. L. Insect pheromones. Am. J. Pharm. Sci. Support. Public Health1967, 139 (3), 123-136.

- Vafaeezadeh, M.; Rajabi, F.; Qiu, X.; Tummeley, M. A. M.; Thiel, W. R. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.

-

PubChem. This compound. Available from: [Link]

- Wang, H.; Wang, S.; Song, G.; Zhao, T.; Li, D.; et al. Promotion effect of Ag on syngas transformation to long-chain alcohols over CuFe catalysts. Chem. Commun.2019, 55 (64), 9523-9526.

- El-Nafaty, U. A.; Al-Zahrani, S. M.; Ali, S. A. Catalyst Design for Ethanol Selective Polymerization to Long Chain Alcohols and Aldehydes. J. Saudi Chem. Soc.2013, 17 (1), 1-10.

- Li, N.; Li, G.; Li, W.; Wang, A.; Cong, Y.; et al. Direct Synthesis of Renewable Dodecanol and Dodecane with Methyl Isobutyl Ketone over Dual-Bed Catalyst Systems. ChemSusChem2017, 10 (4), 743-752.

-

PubChem. 1-Dodecanol. Available from: [Link]

Sources

- 1. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C13H24 | CID 117754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. beilstein-archives.org [beilstein-archives.org]

- 7. Hydroboration-oxidation_reaction [chemeurope.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Enyne Metathesis [organic-chemistry.org]

- 10. Remarkable Effect of Ethylene Gas in the Intramolecular Enyne Metathesis of Terminal Alkynes [organic-chemistry.org]

- 11. Synthesis and evaluation of sphingosine analogues as inhibitors of sphingosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

Introduction to the reactivity of the terminal alkyne in 1-Tridecyne

An In-Depth Technical Guide to the Reactivity of the Terminal Alkyne in 1-Tridecyne

Abstract

This compound (C₁₃H₂₄) is a long-chain terminal alkyne that serves as a versatile building block in organic synthesis, particularly within the realms of drug discovery and materials science.[1] Its reactivity is dominated by the terminal alkyne functional group—a hub of high electron density and unique acidity. This guide provides an in-depth exploration of the core reactivity of this compound, moving beyond simple reaction lists to explain the causality behind experimental choices and protocols. We will dissect the key transformations of the terminal alkyne, including its deprotonation to form a potent nucleophile, metal-catalyzed cross-coupling reactions, hydration to yield carbonyl compounds, and its role in the highly efficient "click chemistry" paradigm. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important molecule.

The Unique Chemical Nature of the this compound Terminus

The synthetic utility of this compound stems from the distinct properties of its terminal alkyne C-H bond and the adjacent carbon-carbon triple bond.

-

Acidity of the Terminal Proton: The carbon atom of the C-H bond is sp-hybridized. This hybridization imparts approximately 50% s-orbital character, which is significantly higher than that of sp² (33%) or sp³ (25%) hybridized carbons. The high s-character means the electrons in the sp orbital are held closer to the carbon nucleus, polarizing the C-H bond and making the terminal proton unusually acidic for a hydrocarbon (pKa ≈ 25).[2] This acidity is the cornerstone of its most fundamental reaction: deprotonation to form a powerful carbon-centered nucleophile.[3]

-

Electron Density of the Triple Bond: The carbon-carbon triple bond consists of one strong sigma (σ) bond and two weaker, electron-rich pi (π) bonds. This region of high electron density makes the alkyne susceptible to electrophilic addition reactions and enables it to act as a ligand in organometallic catalysis.[4][5]

Physical and Chemical Properties

A foundational understanding of this compound's physical properties is critical for its safe handling and use in experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₄ | [1][6] |

| Molecular Weight | 180.33 g/mol | [1] |

| CAS Number | 26186-02-7 | [6][7] |

| Appearance | Colorless Liquid | [8] |

| Boiling Point | 130 °C @ 30 Torr | [7] |

| Melting Point | 2.5 °C | [7] |

| Classification | Flammable Liquid | [1] |

Core Reactivity I: Deprotonation and Acetylide Formation

The most pivotal reaction of this compound is the removal of its terminal proton by a sufficiently strong base to generate a tridecynylide anion (an acetylide). This transformation converts the molecule from a weak acid into a potent nucleophile, enabling the formation of new carbon-carbon bonds—a critical step in the synthesis of complex organic molecules for drug discovery.[9][10]

Causality of Base Selection: The choice of base is governed by fundamental acid-base principles. The reaction equilibrium favors the formation of the weaker acid and weaker base. Therefore, the base used must have a conjugate acid with a pKa significantly higher than that of this compound (~25).

-

Ineffective Bases: Hydroxide (HO⁻, pKa of H₂O ≈ 15.7) and alkoxides (RO⁻, pKa of ROH ≈ 16-18) are not strong enough to deprotonate the alkyne quantitatively.

-

Effective Bases: Strong bases such as sodium amide (NaNH₂, pKa of NH₃ ≈ 38), n-butyllithium (n-BuLi, pKa of butane ≈ 50), and Grignard reagents (RMgX) are required for complete deprotonation.[9][11]

Caption: Deprotonation of this compound to form a nucleophilic acetylide.

Experimental Protocol: Formation of Lithium Tridecynylide

This protocol describes a self-validating system for generating the lithium acetylide of this compound, a key intermediate for subsequent C-C bond formation.

-

System Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet. Maintain a positive pressure of inert gas (N₂ or Ar) throughout the procedure.

-

Solvent and Substrate: Add anhydrous tetrahydrofuran (THF) to the flask via syringe, followed by this compound (1.0 equivalent).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This is critical to control the exothermicity of the reaction and prevent side reactions.

-

Base Addition: Slowly add n-butyllithium (n-BuLi, 1.05 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -65 °C. The slight excess of n-BuLi ensures complete conversion.

-

Validation (Optional): A small aliquot can be quenched with D₂O. ¹H NMR analysis should show the disappearance of the terminal alkyne proton signal (typically ~1.9 ppm) and the appearance of a new signal for the deuterated alkyne, confirming successful deprotonation.

-

Reaction: The resulting solution of lithium tridecynylide is now ready for reaction with an electrophile (e.g., an alkyl halide or carbonyl compound).

Core Reactivity II: Metal-Catalyzed Cross-Coupling

For drug development professionals, creating complex molecular architectures is paramount. The Sonogashira coupling is a powerful and widely used method for forming a C(sp²)-C(sp) bond, directly linking the terminal alkyne of this compound to an aromatic or vinyl scaffold.[12][13]

Mechanism and Causality: The reaction employs a dual-catalyst system.[14]

-

Palladium Catalyst: The primary catalyst that facilitates the cross-coupling through a cycle of oxidative addition to the aryl/vinyl halide, followed by reductive elimination to form the final product.

-

Copper(I) Co-catalyst: Activates the terminal alkyne. The amine base deprotonates the alkyne, which then coordinates with Cu(I) to form a highly reactive copper acetylide intermediate. This intermediate undergoes transmetalation with the palladium complex.[15]

-

Amine Base: Serves both to deprotonate the alkyne and to neutralize the hydrogen halide byproduct generated during the reaction.[16]

Caption: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling of this compound with Iodobenzene

-

System Preparation: To a flame-dried Schlenk flask under N₂, add Pd(PPh₃)₄ (0.02 eq), Copper(I) iodide (CuI, 0.04 eq), and a magnetic stir bar.

-

Reagents: Add iodobenzene (1.0 eq) and this compound (1.2 eq). The slight excess of the alkyne ensures full consumption of the more valuable aryl halide.

-

Solvent and Base: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylamine). The base should also act as a solvent or be used in large excess.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC or GC-MS until the iodobenzene is consumed.

-

Workup: Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate), wash with aqueous NH₄Cl to remove the copper salts and amine, followed by a brine wash. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired arylalkyne.

Core Reactivity III: Selective Hydration

The addition of water across the triple bond of this compound is a powerful method for synthesizing carbonyl compounds. The regiochemical outcome—whether an aldehyde or a ketone is formed—is dictated entirely by the choice of reagents, offering precise synthetic control.[17]

Caption: Regioselective hydration pathways of this compound.

A. Markovnikov Hydration (Oxymercuration)

This method adds the hydroxyl group to the more substituted carbon, yielding a methyl ketone.

-

Causality: The reaction proceeds via a mercurinium ion intermediate. The subsequent attack by water occurs at the more substituted carbon, which bears a greater partial positive charge. The resulting enol intermediate rapidly tautomerizes to the more thermodynamically stable ketone.[9]

B. Anti-Markovnikov Hydration (Hydroboration-Oxidation)

This method adds the hydroxyl group to the less substituted (terminal) carbon, yielding an aldehyde.[18]

-

Causality: The regioselectivity is driven by sterics and electronics. The bulky borane reagent (e.g., disiamylborane or 9-BBN) preferentially adds to the less sterically hindered terminal carbon.[19] These hindered boranes are crucial as they prevent a second hydroboration from occurring on the resulting vinylborane. Subsequent oxidation with hydrogen peroxide replaces the boron atom with a hydroxyl group, yielding an enol that tautomerizes to the aldehyde.[20]

| Method | Reagents | Regioselectivity | Product from this compound |

| Oxymercuration | HgSO₄, H₂SO₄, H₂O | Markovnikov | 2-Pentadecanone (Ketone) |

| Hydroboration | 1. R₂BH (e.g., 9-BBN) 2. H₂O₂, NaOH | Anti-Markovnikov | Tridecanal (Aldehyde) |

Core Reactivity IV: "Click" Chemistry

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the flagship reaction of "click chemistry," a concept developed by K. Barry Sharpless.[21][22] This reaction offers a highly efficient, specific, and reliable method for joining a terminal alkyne, like this compound, with an azide to form a stable 1,2,3-triazole ring.[23]

Causality and Application: The power of this reaction lies in its simplicity, high yield, and bio-orthogonality (it does not interfere with biological processes).[24] The copper(I) catalyst is essential, as the uncatalyzed thermal reaction is slow and produces a mixture of regioisomers. The catalyst ensures the exclusive formation of the 1,4-disubstituted triazole isomer. This reaction is a cornerstone of modern drug discovery, chemical biology, and materials science for linking molecular fragments.

Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Experimental Protocol: CuAAC of this compound and Benzyl Azide

-

System Preparation: In a vial, dissolve this compound (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of t-butanol and water.

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of the copper catalyst. Add sodium ascorbate (0.2 eq, a reducing agent to keep copper in the +1 state) to an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq).

-

Reaction Initiation: Add the catalyst solution to the solution of the alkyne and azide.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within a few hours, sometimes indicated by a color change or precipitation of the product.

-

Workup: Dilute the reaction with water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: The crude product is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.

Other Notable Transformations

While the reactions above represent the primary modes of reactivity, this compound can undergo several other valuable transformations.

-

Hydrosilylation: The catalytic addition of a Si-H bond across the triple bond, typically using platinum (e.g., Speier's catalyst) or rhodium catalysts, to form vinylsilanes.[25] The choice of catalyst and conditions can control the regio- and stereoselectivity, yielding α-vinylsilanes or (E/Z)-β-vinylsilanes, which are versatile synthetic intermediates.[26]

-

Reduction: The triple bond can be partially or fully reduced.

-

Cis-Alkene: Catalytic hydrogenation using Lindlar's catalyst (Pd/CaCO₃ poisoned with lead) selectively produces the cis-alkene.[5]

-

Trans-Alkene: Dissolving metal reduction (Na in liquid NH₃) yields the thermodynamically more stable trans-alkene.[27]

-

Alkane: Complete reduction to the corresponding alkane (tridecane) is achieved with H₂ over a standard hydrogenation catalyst like Pd/C.[9]

-

Safety and Handling

This compound is classified as a flammable liquid and an aspiration hazard.[1]

-

Handling: Handle in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.[28] Take precautionary measures against static discharge.[29] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from oxidizing agents.[28]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[29]

Conclusion

The reactivity of this compound is a rich and controllable tapestry woven from the fundamental principles of organic chemistry. The acidity of its terminal proton provides a gateway to potent carbon nucleophiles, enabling the construction of complex molecular frameworks. Its electron-rich triple bond is amenable to a host of selective transformations, including metal-catalyzed couplings and regioselective hydrations. For the modern researcher in drug discovery and materials science, a deep, mechanistic understanding of these reactions is not merely academic—it is the key to unlocking the full synthetic potential of this versatile long-chain alkyne.

References

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 26186-02-7). Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook (alternate view). Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Tridecene. National Center for Biotechnology Information. Retrieved from [Link]

-

Michigan State University. (n.d.). Alkyne Reactivity. Department of Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Terminal alkyne synthesis by C-C coupling. Retrieved from [Link]

-

Airgas. (2017). SAFETY DATA SHEET - n-Tridecane. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. Retrieved from [Link]

-

MDPI. (n.d.). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydroboration. Retrieved from [Link]

-

Organic Reactions. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydrosilylation. Retrieved from [Link]

-

SciSpace. (2015). Hydrosilylation reaction of olefins: recent advances and perspectives. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Hydrosilylation. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

YouTube. (2016). Alkyne Reactions Products and Shortcuts. Leah4sci. Retrieved from [Link]

-

Master Organic Chemistry. (2014). Synthesis (5) - Reactions of Alkynes. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 5.5: Reactions of Alkynes. Retrieved from [Link]

-

J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. Retrieved from [Link]

-

YouTube. (2019). Sonogashira coupling. The Organic Chemistry Tutor. Retrieved from [Link]

-

NIH. (2024). Mechanism of Pd/Senphos-Catalyzed trans-Hydroboration of 1,3-Enynes. PMC. Retrieved from [Link]

-

MDPI. (n.d.). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Retrieved from [Link]

-

Unacademy. (n.d.). Reactions that are Specific for Terminal Alkynes. Retrieved from [Link]

-

YouTube. (2023). Hydroboration of Alkynes | Anti-Markovnikov Addition. The Organic Chemistry Tutor. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 10.16: Hydration - Hydroboration-Oxidation. Retrieved from [Link]

-

YouTube. (2020). Alkyne Reactions & Tautomerization: Crash Course Organic Chemistry #18. CrashCourse. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. This compound | C13H24 | CID 117754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Understanding the Reactions that are Specific for Terminal Alkynes [unacademy.com]

- 4. mdpi.com [mdpi.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. This compound [webbook.nist.gov]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. 1-Tridecene | C13H26 | CID 17095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Alkyne Reactivity [www2.chemistry.msu.edu]

- 10. lifechemicals.com [lifechemicals.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. m.youtube.com [m.youtube.com]

- 16. jk-sci.com [jk-sci.com]

- 17. youtube.com [youtube.com]

- 18. m.youtube.com [m.youtube.com]

- 19. Hydroboration - Wikipedia [en.wikipedia.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Click Chemistry [organic-chemistry.org]

- 22. Topics (Click Chemistry) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 23. Click chemistry - Wikipedia [en.wikipedia.org]

- 24. 点击化学试剂概述 [sigmaaldrich.com]

- 25. scispace.com [scispace.com]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. youtube.com [youtube.com]

- 28. fishersci.com [fishersci.com]

- 29. airgas.com [airgas.com]

An In-depth Technical Guide to the Safe Handling of 1-Tridecyne

Authored for Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on the safety protocols and handling precautions for 1-Tridecyne. As a terminal alkyne, this compound is a valuable building block in organic synthesis, including the preparation of complex molecules like unsaturated fatty acids and sphinganines.[1][2] Its utility in advanced research necessitates a thorough understanding of its physicochemical properties and associated hazards to ensure the safety of laboratory personnel and the integrity of experimental work. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering professionals to work with this compound confidently and safely.

Section 1: Chemical Identification and Physicochemical Properties

A foundational understanding of a chemical's properties is paramount to predicting its behavior and implementing appropriate safety measures. This compound is a long-chain terminal alkyne with the molecular formula C₁₃H₂₄.[3][4] It is a colorless liquid under standard conditions and is immiscible with water.[1][5][6] Its key quantitative data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 26186-02-7 | [4][7][8] |

| Molecular Formula | C₁₃H₂₄ | [3][4] |

| Molecular Weight | ~180.33 g/mol | [3][7][8] |

| Physical State | Liquid | [5][9] |

| Appearance | Colorless | [5][9][10] |

| Flash Point | 79 °C / 174.2 °F | [5][9] |

| Boiling Point | ~232.8 °C at 101.325 kPa | [9] |

| Solubility | Insoluble in water | [1][11] |

| Density | Less dense than water | [10][11] |

Section 2: Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance. The primary concerns are its flammability and the severe risk of aspiration if ingested.[8][12][13]

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | GHS02 (Flame) | Warning | H226: Flammable liquid and vapor.[6][8] |

| Aspiration Hazard | GHS08 (Health Hazard) | Danger | H304: May be fatal if swallowed and enters airways.[12][13] |

Expert Analysis of Hazards:

-

Flammability: With a flash point of 79°C, this compound is classified as a combustible liquid.[5][9] This means it requires a relatively high ambient temperature or a moderate heat source for ignition to occur.[12] However, its vapors are heavier than air and can travel along surfaces to a distant ignition source, leading to a flashback.[12][13] Therefore, all work must be conducted away from open flames, sparks, and hot surfaces.[5][13]

-

Aspiration Toxicity: The H304 classification is critical. Due to its low viscosity, if this compound is swallowed and then vomited, it can be aspirated (breathed into) the lungs, causing severe chemical pneumonitis, pulmonary failure, and potentially death.[12][13] This is why inducing vomiting after ingestion is strictly contraindicated.[5][12][13]

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is crucial, combining engineering controls with appropriate PPE. The primary routes of exposure are inhalation, skin/eye contact, and ingestion.

Engineering Controls:

-

Ventilation: All handling of this compound should occur in a well-ventilated area.[14][15] Use of a chemical fume hood is the standard best practice to keep airborne concentrations low and protect from inhalation of vapors or mists.[14]

-

Safety Stations: An eyewash facility and a safety shower must be readily accessible in the immediate work area.[14]

Personal Protective Equipment (PPE) Protocol: The following PPE is mandatory when handling this compound. This protocol is designed as a self-validating system; a breach in any one component compromises the entire safety barrier.

-

Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[5][16][17] This protects against accidental splashes which may cause irritation.[11][14]

-

Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile gloves.[18] Gloves must be inspected for tears or holes before each use.[13][19] Use proper glove removal technique to avoid skin contact with the outer surface of the glove.[13]

-

Body Protection: A flame-resistant laboratory coat must be worn and kept fastened.[18] This should be worn over long-sleeved clothing and long pants to prevent skin contact.[5]

-

Respiratory Protection: Under normal conditions with adequate engineering controls (i.e., a fume hood), respiratory protection is not typically required.[5] However, if ventilation is inadequate or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[16][17]

Caption: Standard workflow for donning PPE before handling this compound.

Section 4: Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is essential to prevent accidents.

Handling Protocol:

-

Preparation: Before starting, ensure all necessary PPE is donned correctly and engineering controls are functional. Remove all potential ignition sources from the work area.[5]

-

Dispensing: When transferring or dispensing the liquid, use grounding straps for metal containers to prevent the buildup of static electricity, which could serve as an ignition source.[5][12]

-

Operation: Avoid breathing vapors or mists.[5] Prevent all contact with eyes, skin, and clothing.[14]

-

Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[5] Decontaminate all equipment and the work area.

Storage Requirements:

-

Conditions: Store in a cool, dry, and well-ventilated place.[5][13] The storage area should be secured and accessible only to authorized personnel.[12]

-

Containers: Keep containers tightly closed when not in use to prevent the escape of vapors.[5][14]

-

Incompatibilities: Store away from strong oxidizing agents, as they can react vigorously.[1][5][16] Keep containers separate from heat, sparks, and open flames.[5][13]

Section 5: Emergency Response Protocols

In the event of an emergency, a swift and correct response is critical to mitigating harm.

First Aid Measures:

-

If Inhaled: Immediately move the exposed person to fresh air.[12][13][20] If breathing becomes difficult or stops, provide artificial respiration and seek immediate medical attention.[20]

-

In Case of Skin Contact: Promptly wash the affected area with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[5][12][21]

-

In Case of Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][14][21] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.

-

If Swallowed: DO NOT INDUCE VOMITING. [5][12][13] This is the most critical instruction due to the severe aspiration hazard.[12] Immediately call a poison control center or a doctor for medical advice.[12][13] If the person is conscious, their mouth may be rinsed with water.[5][12]

Spill Management Protocol:

-

Immediate Action: Evacuate all non-essential personnel from the spill area.

-

Eliminate Ignition Sources: Immediately remove all sources of heat, sparks, and open flames.[5][22]

-

Ventilate: Ensure the area is well-ventilated to disperse vapors.[22]

-

Containment & Cleanup: Wearing full PPE, contain the spill. Use an inert, non-combustible absorbent material such as sand, silica gel, or a universal binder to soak up the liquid.[5][22]

-

Collection: Carefully collect the absorbed material using spark-proof tools and place it into a suitable, labeled, and closed container for chemical waste disposal.[5][12]

-

Decontamination: Clean the spill area thoroughly.

Caption: Decision flowchart for responding to a this compound spill.

Fire Response:

-

Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[5][12]

-

Unsuitable Media: Water may be ineffective at extinguishing the fire.[11] However, a water spray or mist can be used to cool fire-exposed containers to prevent them from rupturing.[5][19]

-

Firefighter Protection: As in any chemical fire, firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[5][12] Thermal decomposition can produce irritating vapors and carbon oxides.[5]

Section 6: Disposal Considerations

Chemical waste must be managed to ensure environmental protection and compliance with regulations.

-

Waste Identification: Unused this compound and any materials contaminated with it (e.g., absorbent from a spill) are considered hazardous waste.

-

Collection: Collect waste in dedicated, properly labeled, and sealed containers.[5] Do not mix with other waste streams unless directed by your institution's environmental health and safety (EHS) office.

-

Final Disposal: All chemical waste disposal must be handled in accordance with federal, state, and local regulations. Contact your institution's EHS department to arrange for pickup and disposal by a licensed waste management contractor.[5][13][22] Do not attempt to dispose of this compound down the drain or in regular trash.[12][13]

References

- 1. This compound, 97% | Fisher Scientific [fishersci.ca]

- 2. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. This compound [webbook.nist.gov]

- 5. fishersci.com [fishersci.com]

- 6. labsolu.ca [labsolu.ca]

- 7. This compound (CAS 26186-02-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. This compound | C13H24 | CID 117754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cdn.chemservice.com [cdn.chemservice.com]

- 10. 1-Tridecene | C13H26 | CID 17095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1-TRIDECENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. chemicalbook.com [chemicalbook.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. chemos.de [chemos.de]

- 16. fishersci.com [fishersci.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. fishersci.co.uk [fishersci.co.uk]

- 20. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 21. en.hesperian.org [en.hesperian.org]

- 22. benchchem.com [benchchem.com]

Solubility of 1-Tridecyne in common organic solvents

An In-Depth Technical Guide to the Solubility of 1-Tridecyne in Common Organic Solvents

Authored by: Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a long-chain terminal alkyne. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound in their work. This document delves into the theoretical principles governing its solubility, presents available data, and offers a detailed experimental protocol for determining its solubility in various common organic solvents. The guide is structured to provide both foundational knowledge and practical, actionable procedures to ensure scientific integrity and reproducibility in experimental design.

Introduction to this compound and Its Scientific Significance

This compound (C₁₃H₂₄) is a terminal alkyne characterized by a carbon-carbon triple bond at one end of a thirteen-carbon chain.[1][2][3][4] This structure imparts unique chemical reactivity, making it a valuable building block in organic synthesis. Its applications are found in the creation of complex molecules, including unsaturated fatty acids and stereoselective synthesis of bioactive compounds.[5] Understanding the solubility of this compound is paramount for its effective use in various chemical reactions and formulations, as it directly impacts reaction kinetics, product purity, and the overall efficiency of synthetic processes.

The solubility of a compound is dictated by its intermolecular forces and the principle of "like dissolves like." As a long-chain alkyne, this compound is predominantly nonpolar due to its extensive hydrocarbon backbone.[6][7][8][9] The terminal alkyne group introduces a slight degree of polarity, but the nonpolar character of the molecule is the dominant factor in its solubility behavior.

Theoretical Framework for the Solubility of this compound

The solubility of this compound is primarily governed by London dispersion forces, which are weak intermolecular attractions that increase with the size and surface area of the molecule.[6] Given its long, linear structure, this compound can pack efficiently, leading to stronger London dispersion forces compared to more branched isomers.[6]

In accordance with the "like dissolves like" principle, this compound is expected to be soluble in nonpolar organic solvents such as hexane, heptane, and diethyl ether.[6][10] Conversely, it is expected to be insoluble in polar solvents like water.[6][7][11] The triple bond in alkynes can lead to slightly higher boiling points compared to their alkane and alkene counterparts due to increased polarizability of the electron cloud, which can also subtly influence solubility.[7][9]

Qualitative Solubility of this compound

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility of this compound | Rationale |

| Nonpolar Aliphatic | Hexane, Heptane | Soluble | "Like dissolves like"; both are nonpolar hydrocarbons.[6][10] |

| Nonpolar Aromatic | Toluene, Benzene | Soluble | Nonpolar nature of both solute and solvent.[12][13][14] |

| Slightly Polar Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | The hydrocarbon portion of the ether molecules interacts well with the nonpolar alkyne.[6][10] |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Soluble | These solvents can dissolve a wide range of organic compounds, including nonpolar ones. |

| Polar Aprotic | Acetone, Acetonitrile | Sparingly Soluble to Insoluble | The significant polarity of these solvents makes them poor solvents for nonpolar hydrocarbons. |

| Polar Protic | Ethanol, Methanol | Sparingly Soluble to Insoluble | The strong hydrogen bonding network in these solvents makes it difficult for the nonpolar this compound to dissolve.[15][16] |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Insoluble | The extreme polarity and hydrogen bonding of water, and the high polarity of DMSO, are incompatible with the nonpolar nature of this compound.[6][7][11] |

Experimental Protocol for Determining the Solubility of this compound

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various organic solvents at a given temperature. This protocol is designed to be self-validating by incorporating equilibrium confirmation and replicate measurements.

Materials and Equipment

-

This compound (≥97% purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Glass vials with PTFE-lined caps

-

Micropipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

-

Volumetric flasks and syringes

Safety Precautions

This compound is a flammable liquid and vapor.[1] All handling should be performed in a well-ventilated fume hood, away from ignition sources.[17][18] Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn.[17] Review the Safety Data Sheet (SDS) for this compound and all solvents before commencing work.[17][18][19][20]

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

For each solvent to be tested, add a known volume (e.g., 5.00 mL) to a series of glass vials.

-